molecular formula C19H22N2O4 B268885 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

カタログ番号 B268885
分子量: 342.4 g/mol
InChIキー: RKUFZERIDLKLNX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, also known as EMA401, is a small molecule drug that has gained attention for its potential use in pain management. EMA401 is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain sensation.

作用機序

3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is a highly selective antagonist of the AT2R, which is expressed in the peripheral nervous system and is involved in the regulation of pain sensation. By blocking the AT2R, 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide reduces the activity of the pain-sensing neurons, resulting in pain relief. Additionally, 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to reduce the expression of pro-inflammatory cytokines, which are involved in the development and maintenance of neuropathic pain.
Biochemical and Physiological Effects
3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to reducing pain, 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to reduce inflammation and improve nerve function in animal models of neuropathic pain. 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has also been shown to have a good safety profile, with no significant adverse effects reported in clinical trials.

実験室実験の利点と制限

One of the main advantages of 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is its high selectivity for the AT2R, which reduces the risk of off-target effects. Additionally, 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has a good safety profile, making it a promising candidate for clinical use. However, one limitation of 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is its limited solubility, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several future directions for the research and development of 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide and its potential use in other pain conditions. Finally, clinical trials are needed to determine the efficacy and safety of 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in larger patient populations.

合成法

The synthesis of 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide involves several steps, including the synthesis of the starting materials, the coupling of the intermediate compounds, and the final purification of the product. The starting materials for 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide synthesis are 3-ethoxy-N-(3-nitrophenyl)benzamide and 2-methoxyethylamine. The intermediate compounds are then formed by reducing the nitro group to an amino group and coupling it with the 2-methoxyethylamine. The final product is purified using column chromatography to obtain pure 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide.

科学的研究の応用

3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential use in pain management. Preclinical studies have shown that 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is effective in reducing pain in various animal models of neuropathic pain, including diabetic neuropathy, chemotherapy-induced neuropathy, and spinal nerve ligation. Clinical trials have also shown promising results, with 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide demonstrating significant pain reduction in patients with post-herpetic neuralgia and chemotherapy-induced neuropathy.

特性

製品名

3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

分子式

C19H22N2O4

分子量

342.4 g/mol

IUPAC名

3-[(3-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C19H22N2O4/c1-3-25-17-9-5-7-15(13-17)19(23)21-16-8-4-6-14(12-16)18(22)20-10-11-24-2/h4-9,12-13H,3,10-11H2,1-2H3,(H,20,22)(H,21,23)

InChIキー

RKUFZERIDLKLNX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCCOC

正規SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCCOC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。